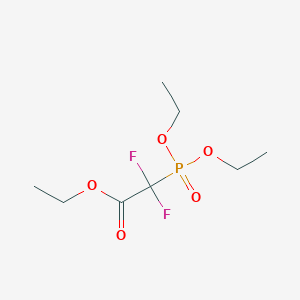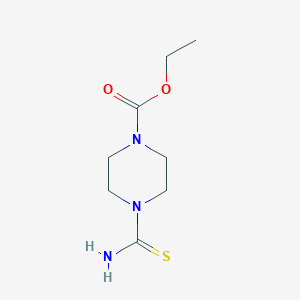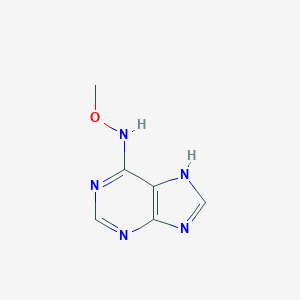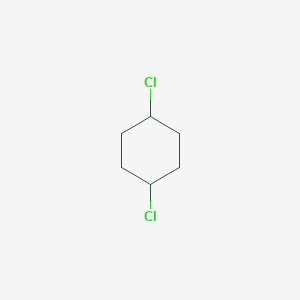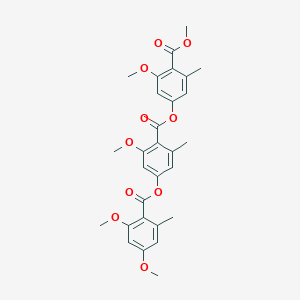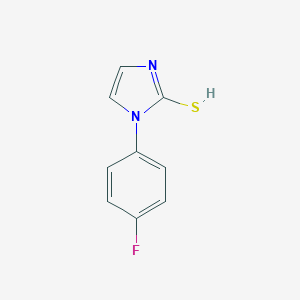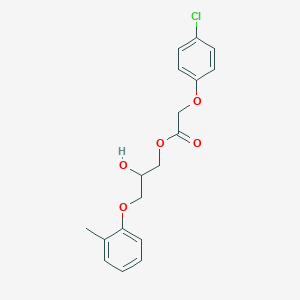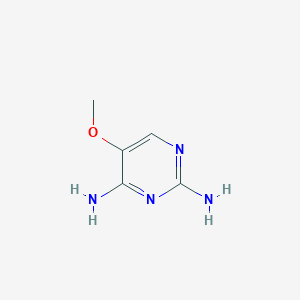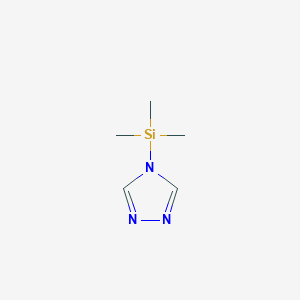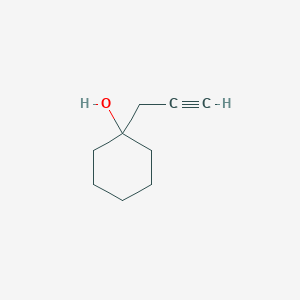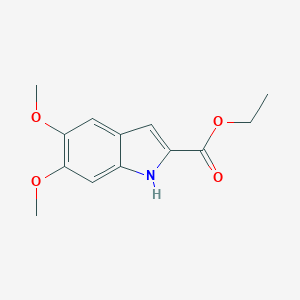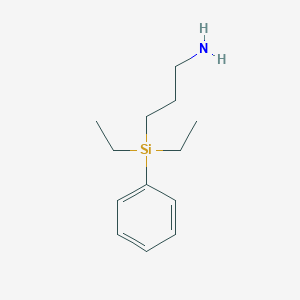
Dimethylsilylene distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylsilylene distearate is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in research. It is a type of organosilicon compound that is synthesized through a complex process and has been found to have several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of dimethylsilylene distearate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
Biochemical and Physiological Effects:
Dimethylsilylene distearate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dimethylsilylene distearate in lab experiments is its ability to act as a surfactant. This makes it useful in the preparation of nanoparticles, which are commonly used in drug delivery and imaging. Additionally, its antimicrobial properties make it a potential candidate for use in the development of new antibiotics. However, one of the main limitations of using dimethylsilylene distearate is its insolubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on dimethylsilylene distearate. One area of interest is its potential use in the development of new antibiotics. Another area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of dimethylsilylene distearate and its potential applications in various fields such as drug delivery, catalysis, and imaging.
Conclusion:
In conclusion, dimethylsilylene distearate is a chemical compound that has gained significant attention in the scientific community due to its wide range of applications in research. It is synthesized through a complex process and has been found to have several biochemical and physiological effects. Its potential applications in various fields such as drug delivery, catalysis, and imaging make it a promising candidate for further research.
Métodos De Síntesis
Dimethylsilylene distearate is synthesized through a complex process that involves the reaction of stearic acid with chlorodimethylsilane in the presence of a catalyst. The reaction produces dimethylsilylene distearate as a white, waxy solid that is insoluble in water and has a melting point of 70-73°C.
Aplicaciones Científicas De Investigación
Dimethylsilylene distearate has been extensively studied for its potential applications in scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, which are used in various fields such as drug delivery, catalysis, and imaging. It is also used as a lubricant in the manufacture of polymers and plastics. Additionally, dimethylsilylene distearate has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
18856-04-7 |
|---|---|
Nombre del producto |
Dimethylsilylene distearate |
Fórmula molecular |
C38H76O4Si |
Peso molecular |
625.1 g/mol |
Nombre IUPAC |
[dimethyl(octadecanoyloxy)silyl] octadecanoate |
InChI |
InChI=1S/C38H76O4Si/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(39)41-43(3,4)42-38(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-36H2,1-4H3 |
Clave InChI |
IAJABPQCIRWNLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Si](C)(C)OC(=O)CCCCCCCCCCCCCCCCC |
Otros números CAS |
18856-04-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



